[1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine
Description
[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine (CAS: 1416339-91-7) is a fluorinated pyrazolo-pyrimidine derivative featuring a hydrazine substituent at the 4-position. This compound is synthesized via refluxing 4-chloro-6-methyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate in ethanol, yielding a yellow solid (73% yield, m.p. 236–238°C) . Key spectral data include:
- IR: NH₂ (3444–3352 cm⁻¹), NH (3190 cm⁻¹), C=N (1660 cm⁻¹), and C=C (1560 cm⁻¹).
- ¹H NMR: δ 8.26 (d, 2H, phenyl-H2,6), 8.17 (s, 1H, pyrazole-C3-H), 2.42 (s, 3H, CH₃).
- MS: m/z 240.27 (M⁺) .
The compound’s bioactivity is linked to its ability to form Schiff bases with aldehydes/ketones, enabling diverse pharmacological applications, including anticancer and kinase inhibition .
Properties
IUPAC Name |
[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN6/c12-7-1-3-8(4-2-7)18-11-9(5-16-18)10(17-13)14-6-15-11/h1-6H,13H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEINGUACIHGXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with hydrazine hydrate, followed by cyclization with a suitable pyrazole derivative under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro-phenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation .
Medicine: The compound has shown promise in preclinical studies as an anticancer agent, particularly against breast and colon cancer cell lines .
Industry: In the industrial sector, it is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complexes, which are essential for the transition from the G1 to S phase of the cell cycle .
Comparison with Similar Compounds
Hydrazine Derivatives of Pyrazolo[3,4-d]Pyrimidine
Key Observations :
- Fluorine vs. Chlorine Substitution : The 4-fluorophenyl group in the target compound enhances metabolic stability compared to the 3-chloro-4-fluorophenyl analog, which is still under pharmacological evaluation .
- Methyl Group at C6 : The presence of a methyl group at C6 (e.g., compound 3 and target compound) correlates with improved anticancer activity (IC₅₀ < 0.02 μM) .
Bisarylurea Derivatives with Pyrazolo[3,4-d]Pyrimidine Scaffold
Compounds such as 1n and 1o (Table 2) incorporate a pyrazolo-pyrimidine core linked to arylurea groups, showing potent pan-RAF inhibition (e.g., 1n: 78.6% yield, m.p. 178.4–179.0°C) . Unlike the hydrazine derivatives, these analogs prioritize kinase inhibition over direct antitumor effects.
| Compound | Substituents | Yield (%) | m.p. (°C) | Activity Target |
|---|---|---|---|---|
| 1n | 2-Fluoro-5-(CF₃)phenyl | 78.6 | 178–179 | Pan-RAF inhibitor |
| 1o | 3-(Methylthio)phenyl | 99.6 | 227–228 | Pan-RAF inhibitor |
| 1p | 3-Cyanophenyl | 86.7 | 235–237 | Pan-RAF inhibitor |
Structural Insight : The absence of a hydrazine group in bisarylureas shifts the mechanism from DNA interaction (common in hydrazine derivatives) to protein kinase binding .
Fluorophenyl Pyrazolo-Pyrimidines Without Hydrazine
- 1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 289651-72-5): This analog lacks the hydrazine moiety but retains the 4-fluorophenyl group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
